REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[N:7]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=2[O:21][CH3:22])[CH2:6]1)=[O:4].[OH-].[Na+].Cl>CO.O1CCCC1>[CH3:22][O:21][C:14]1[CH:15]=[C:16]([O:19][CH3:20])[CH:17]=[CH:18][C:13]=1[CH2:12][N:7]1[C:8](=[O:11])[CH2:9][CH2:10][CH:5]([C:3]([OH:4])=[O:2])[CH2:6]1 |f:1.2,4.5|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CN(C(CC1)=O)CC1=C(C=C(C=C1)OC)OC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
174 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
174 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
174 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CN2CC(CCC2=O)C(=O)O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |